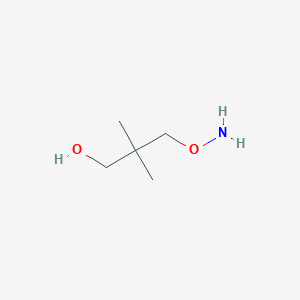

3-(Aminooxy)-2,2-dimethyl-1-propanol

Description

Contextualization of Aminooxy Compounds in Chemical Biology and Organic Synthesis

Aminooxy compounds, characterized by the -ONH₂ functional group, are of considerable importance in the fields of chemical biology and organic synthesis. louisville.edu The defining feature of the aminooxy group is its enhanced nucleophilicity compared to a standard amine, a phenomenon known as the alpha effect. iris-biotech.de This heightened reactivity allows for highly efficient and selective reactions with aldehydes and ketones to form stable oxime linkages. louisville.edu This process, known as oxime ligation, is a cornerstone of bioconjugation, enabling the precise attachment of molecules to proteins, carbohydrates, and other biomolecules under mild, aqueous conditions. iris-biotech.denih.gov The resulting oxime bond is significantly more stable towards hydrolysis than the corresponding imine bond, making it a reliable linkage in biological systems. iris-biotech.de This has led to the widespread use of aminooxy-containing molecules in the development of antibody-drug conjugates, the synthesis of neoglycopeptides for studying glycosylation, and for the chemical modification of proteins. iris-biotech.de

Historical Perspective on the Discovery and Initial Academic Investigations of Aminooxy-Containing Alcohols

While the specific discovery of 3-(Aminooxy)-2,2-dimethyl-1-propanol is not well-documented in seminal literature, its conceptual origins can be traced to the long-standing chemistry of hydroxylamine (B1172632) and its derivatives. The fundamental reaction between a hydroxylamine and a carbonyl compound to yield an oxime has been a known chemical transformation for over a century. However, the strategic application of this reaction within the complex milieu of biological systems is a more recent innovation, propelled by the rise of bioorthogonal chemistry in the late 20th and early 21st centuries. Initial forays into aminooxy-containing alcohols were likely driven by the synthetic utility of these bifunctional molecules as linkers. The presence of a hydroxyl group, which can be readily functionalized, and the chemoselective aminooxy group, makes such compounds valuable and versatile building blocks for constructing complex molecular architectures.

Fundamental Chemical Structure and its Distinctive Reactive Moieties

The utility of this compound is intrinsically linked to its molecular structure, which can be dissected into two key components: the neopentyl alcohol backbone and the aminooxy functional group.

Neopentyl Alcohol Backbone : The core of the molecule is a neopentyl group, which is a 2,2-dimethylpropyl substituent. This bulky alkyl group provides steric hindrance, which can influence the reactivity of the molecule and impart a degree of conformational rigidity. Attached to this backbone is a primary alcohol (-CH₂OH), which serves as a versatile handle for further chemical modifications, such as esterification or etherification, allowing for the attachment of other molecular entities.

Aminooxy Moiety : The -ONH₂ group is the primary site of reactivity for chemoselective ligations. Its pronounced nucleophilicity enables rapid and specific reaction with aldehydes and ketones to form a robust oxime linkage.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 119.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 116800-45-4 |

| Key Functional Groups | Aminooxy (-ONH₂), Primary Alcohol (-OH) |

Overview of Key Research Trajectories and Academic Significance of this compound

While dedicated research publications focusing solely on this compound are limited, its academic importance can be extrapolated from the extensive applications of other bifunctional aminooxy compounds. The primary research avenues for a molecule with this structure are likely to include:

Development of Novel Bioconjugation Linkers : The dual functionality of this compound makes it an excellent candidate for the design of novel linkers in bioconjugation. The alcohol can be derivatized with other chemical entities, such as fluorophores or solubility-enhancing polyethylene (B3416737) glycol (PEG) chains, while the aminooxy group can be used to attach the entire construct to a target biomolecule.

Combinatorial Chemistry and Drug Discovery : In medicinal chemistry, the neopentyl scaffold can serve as a rigid and well-defined core for the generation of small molecule libraries. The aminooxy group acts as a versatile attachment point for a wide array of aldehyde- and ketone-containing fragments, facilitating the rapid synthesis of diverse compounds for biological screening.

Materials Science and Surface Chemistry : The hydroxyl group can be utilized to anchor the molecule to a solid support, such as a glass slide or a nanoparticle. The exposed aminooxy groups can then be used to capture and immobilize specific molecules from solution, leading to the development of functionalized materials for applications in areas such as diagnostics and sensing.

In essence, the academic significance of this compound lies in its potential as a highly adaptable and synthetically accessible building block. The combination of a sterically hindered, stable backbone with a chemoselective and highly reactive functional group makes it a valuable asset for chemists at the intersection of organic synthesis, chemical biology, and materials science. It is anticipated that future research will continue to uncover novel applications for this promising compound.

Structure

3D Structure

Properties

CAS No. |

391212-31-0 |

|---|---|

Molecular Formula |

C5H13NO2 |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

3-aminooxy-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C5H13NO2/c1-5(2,3-7)4-8-6/h7H,3-4,6H2,1-2H3 |

InChI Key |

QTQRHTMVKVJANS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)CON |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Aminooxy 2,2 Dimethyl 1 Propanol

Retrosynthetic Analysis and Key Disconnection Strategies for 3-(Aminooxy)-2,2-dimethyl-1-propanol

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, the primary functional groups are a primary alcohol and an aminooxy group. The key bonds for disconnection are the C-O and O-N bonds of the aminooxy moiety.

Two primary disconnection strategies emerge:

Strategy A: C-O Bond Disconnection: This is a common and logical approach for ethers. Disconnecting the C-O bond of the aminooxy group leads to a neopentyl alcohol derivative cation (synthon) and an aminooxy anion (synthon). The corresponding synthetic equivalents would be a 3-substituted-2,2-dimethyl-1-propanol, where the substituent is a good leaving group (e.g., tosylate, mesylate, or halide), and a source of the aminooxy group, such as N-hydroxyphthalimide or a protected hydroxylamine (B1172632). This pathway points towards starting materials like 2,2-dimethyl-1,3-propanediol.

Strategy B: O-N Bond Disconnection and Functional Group Interconversion (FGI): An alternative approach involves an FGI, converting the aminooxy group into a more synthetically accessible precursor, such as a nitro group. The target molecule can be seen as an intermediate in the reduction of a corresponding nitro alcohol. This leads to the precursor 3-nitro-2,2-dimethyl-1-propanol. This nitro alcohol can be conceptually synthesized from the condensation of nitromethane (B149229) with 2,2-dimethyl-3-hydroxypropanal or a related Michael addition.

These two strategies form the basis for the classical synthetic routes discussed below.

Classical Synthetic Routes to Aminooxy Alcohols

The synthesis of aminooxy alcohols can be broadly categorized into methods that build the aminooxy group directly using hydroxylamine precursors and those that generate it from the reduction of other nitrogen-containing functional groups.

Hydroxylamine-Based Approaches

These methods involve the O-alkylation of hydroxylamine or its derivatives with a suitable alcohol-containing electrophile. A prominent method is the Mitsunobu reaction. researchgate.netresearchgate.net This reaction allows for the dehydrative condensation of an alcohol with a (pro)nucleophile, such as N-hydroxyphthalimide, using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

The general scheme involves:

Activation of the alcohol with the Mitsunobu reagents.

Nucleophilic attack by N-hydroxyphthalimide.

Subsequent hydrazinolysis to release the free aminooxy group.

An alternative to the Mitsunobu reaction is the direct alkylation of protected hydroxylamine derivatives. For instance, an alcohol can be converted to a sulfonate ester (mesylate or tosylate), which then acts as an electrophile for a protected hydroxylamine nucleophile. researchgate.net The use of a phthalimide (B116566) or an N-hydroxyacetimidate protects the aminooxy group and prevents N-alkylation, directing the reaction towards the desired O-alkylation. researchgate.net

| Method | Key Reagents | Description |

| Mitsunobu Reaction | Alcohol, N-hydroxyphthalimide, PPh₃, DEAD | Dehydrative coupling to form an N-alkoxyphthalimide intermediate, followed by deprotection. researchgate.net |

| O-Alkylation | Alcohol-derived sulfonate, Protected Hydroxylamine | Nucleophilic substitution where the alcohol is first converted to a good leaving group. researchgate.net |

Nitro Compound Reduction Pathways

The reduction of nitro compounds is a versatile method in organic synthesis. masterorganicchemistry.com While complete reduction yields primary amines, controlled reduction can afford hydroxylamines. wikipedia.orgnih.gov This pathway is particularly useful for synthesizing aliphatic hydroxylamines from the corresponding nitroalkanes.

The key is the choice of reducing agent and reaction conditions to stop the six-electron reduction process at the four-electron hydroxylamine stage. nih.gov

Common reagents for the reduction of aliphatic nitro compounds to hydroxylamines include:

Zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Diborane. wikipedia.org

Electrochemical reduction under controlled cathode potential. google.com

These methods are generally chemoselective for the nitro group, leaving other functional groups like alcohols intact.

| Reducing System | Typical Conditions | Outcome |

| Zn / NH₄Cl | Aqueous solution | Reduction of R-NO₂ to R-NHOH. wikipedia.org |

| Diborane (B₂H₆) | Aprotic solvent (e.g., THF) | Selective reduction of the nitro group. wikipedia.org |

| Electrochemical Reduction | Sulfuric acid medium, controlled voltage | Stepwise reduction to hydroxylamine. google.com |

Specific Synthetic Protocols for this compound

Applying the classical routes to the specific target of this compound requires careful consideration of protection-deprotection strategies and selectivity.

Synthesis via Protection-Deprotection Strategies

A plausible synthetic route starting from the readily available 2,2-dimethyl-1,3-propanediol would necessitate a protection-deprotection sequence to differentiate the two primary hydroxyl groups.

A hypothetical synthesis could proceed as follows:

Monoprotection: The diol is treated with one equivalent of a bulky protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) or trityl chloride (TrCl), which will selectively react with one of the sterically equivalent hydroxyl groups to yield a monoprotected diol. This relies on statistical reaction control followed by separation.

Activation: The remaining free hydroxyl group is converted into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine.

Nucleophilic Substitution: The resulting sulfonate ester is reacted with a protected hydroxylamine nucleophile, such as N-hydroxyphthalimide, in the presence of a base like cesium carbonate. This forms the fully protected intermediate.

Deprotection: The final step involves the sequential or simultaneous removal of both protecting groups. The phthalimide group is commonly removed using hydrazine (B178648) monohydrate. The silyl (B83357) or trityl protecting group on the alcohol is removed under standard conditions (e.g., a fluoride (B91410) source like TBAF for silyl groups or mild acid for a trityl group).

This strategy highlights the importance of orthogonal protecting groups, which can be removed under different conditions without affecting each other.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of this compound is governed by challenges of selectivity.

Regioselectivity: When starting from a symmetric precursor like 2,2-dimethyl-1,3-propanediol, the primary challenge is achieving selective monofunctionalization. As described above, this is typically addressed through statistical protection and careful control of stoichiometry, followed by chromatographic separation of the desired monoprotected intermediate from the unreacted diol and the diprotected byproduct. nih.gov

Chemoselectivity: In the nitro reduction pathway, the key is the chemoselective reduction of the nitro group. The hydroxyl group is generally stable to the conditions used for nitro to hydroxylamine conversion. The critical choice is the reagent that avoids over-reduction to the amine (H₂/Pd, for instance, would likely lead to the amine). masterorganicchemistry.comwikipedia.org In the hydroxylamine-based routes, the challenge lies in achieving exclusive O-alkylation over N-alkylation. Using N-protected hydroxylamine derivatives like N-hydroxyphthalimide effectively blocks the nitrogen atom, ensuring that it acts as an oxygen nucleophile. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The purification and isolation of intermediates and the final product, this compound, are critical for obtaining a compound of high purity. The choice of technique depends on the physical and chemical properties of the substance, such as polarity, volatility, and thermal stability.

For the non-polar intermediates that may arise during the synthesis of the neopentyl backbone, standard techniques such as distillation can be effective for separating compounds with different boiling points. For instance, if a precursor is synthesized via an esterification followed by reduction, distillation can be used to purify the ester intermediate.

Column chromatography is a versatile method for purifying both intermediates and the final product. Given the polar nature of the hydroxyl and aminooxy groups in this compound, silica (B1680970) gel would be a suitable stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), would likely provide good separation from non-polar impurities.

Crystallization can be an effective final purification step if the product is a solid at room temperature and a suitable solvent system can be identified. This technique can yield highly pure crystalline material. The choice of solvent is crucial and is typically determined empirically.

For the removal of certain reagents or byproducts, liquid-liquid extraction is often employed. For example, an acidic or basic wash can remove unreacted starting materials or catalysts from the organic phase containing the desired product.

In-line purification techniques, such as the use of scavenger resins, are also becoming more common in modern organic synthesis to simplify workup procedures. nih.gov

| Purification Technique | Applicable to | Principle of Separation |

| Distillation | Volatile, thermally stable intermediates | Difference in boiling points |

| Column Chromatography | Intermediates and final product | Differential adsorption on a stationary phase |

| Crystallization | Solid final product | Difference in solubility at different temperatures |

| Liquid-Liquid Extraction | Workup of reaction mixtures | Differential solubility in immiscible liquids |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, atom economy, and the development of catalytic methods.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Whenever possible, water should be considered as a solvent, especially for the synthesis of polar molecules like amino alcohols. rsc.orgpatsnap.com If organic solvents are necessary, greener alternatives such as ethanol, 2-propanol, or ethyl acetate are preferred over more hazardous solvents like chlorinated hydrocarbons.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferable to those that generate significant amounts of waste, like substitution reactions with poor leaving groups.

Catalysis: The use of catalysts, both chemical and enzymatic, can lead to more sustainable synthetic routes by enabling reactions to occur under milder conditions, with higher selectivity, and with lower energy consumption. rsc.orgacs.orgacs.org For instance, the amination of diols to produce amino alcohols can be achieved using engineered enzymatic cascades, which operate in aqueous conditions at room temperature. rsc.org

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability in Laboratory Settings

Route A: Starting from 3-bromo-2,2-dimethyl-1-propanol.

Route B: A multi-step synthesis starting from a neopentyl diester.

| Parameter | Route A | Route B |

| Starting Material Availability | Commercially available, but can be expensive. | Starts from a more readily available and cheaper diester. |

| Number of Steps | Fewer steps, potentially leading to a higher overall yield. | More steps, which may lower the overall yield. |

| Potential Yields | The key substitution step may have moderate to good yields (60-80%). | Each step would need high yields (>90%) to be competitive. |

| Scalability | Potentially scalable, but the cost of the starting material may be a limiting factor. | More suitable for large-scale synthesis due to cheaper starting materials, provided each step is optimized. |

| Green Chemistry Aspects | May involve the use of hazardous reagents for the substitution reaction. | Offers more opportunities for the incorporation of catalytic and greener steps. |

In a laboratory setting, Route A might be preferred for the rapid synthesis of small quantities due to its shorter sequence. However, for larger-scale production, Route B could be more economically viable if the individual steps are high-yielding and utilize cost-effective and environmentally friendly reagents. The scalability of any synthetic route is a critical consideration, and processes that are efficient on a multigram scale are highly desirable. researchgate.net

Chemical Reactivity, Functionalization, and Derivatization of 3 Aminooxy 2,2 Dimethyl 1 Propanol

Reactions Involving the Aminooxy Moiety

The aminooxy group is characterized by its enhanced nucleophilicity, often referred to as the "alpha effect," due to the presence of a lone pair of electrons on the adjacent oxygen atom. nih.gov This property governs its reactivity, particularly towards electrophilic carbonyl compounds.

Oxime Formation and Related Condensation Reactions with Carbonyls

The most prominent reaction of the aminooxy moiety is its condensation with aldehydes and ketones to form stable oxime linkages. wikipedia.org This reaction, often termed oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it a powerful tool in bioconjugation and materials science. researchgate.netrsc.org The reaction proceeds via nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the C=N-O bond. chemtube3d.com

The rate of oxime formation is influenced by pH, with slightly acidic conditions generally favoring the reaction. rsc.org Catalysts, such as aniline (B41778), can significantly accelerate the reaction rate. nih.gov The general mechanism involves the formation of a tetrahedral intermediate, which then eliminates a molecule of water.

Figure 1: General scheme of oxime formation from 3-(Aminooxy)-2,2-dimethyl-1-propanol and a carbonyl compound.

Figure 1: General scheme of oxime formation from 3-(Aminooxy)-2,2-dimethyl-1-propanol and a carbonyl compound.

The stability of the resulting oxime bond is a key feature, being significantly more stable towards hydrolysis compared to imines or hydrazones. iris-biotech.de This stability makes oxime ligation a reliable method for creating robust molecular constructs.

| Carbonyl Compound | Reaction Conditions | Product | Typical Yield |

|---|---|---|---|

| Aldehyde (R-CHO) | pH 4-5, Aniline catalyst | Aldoxime | High |

| Ketone (R-CO-R') | pH 4-5, Aniline catalyst | Ketoxime | Moderate to High |

Nucleophilic Reactivity and Additions of the Aminooxy Group

Beyond condensation with carbonyls, the nucleophilic nature of the aminooxy group allows it to participate in other addition reactions. For instance, it can react with other electrophiles, although this is less common than oxime formation. The "alpha effect" enhances its nucleophilicity compared to a simple amine, making it a potent nucleophile. nih.govacs.org

One example of its nucleophilic addition is the reaction with activated esters or acyl chlorides to form N-alkoxyamides. However, this reactivity is often overshadowed by the highly favorable oxime ligation in the presence of carbonyls. Another important transformation is the reduction of the initially formed oxime to an alkoxyamine, which can be achieved using various reducing agents. wikipedia.org This two-step process provides a route to introduce a stable secondary amine linkage.

| Electrophile | Reaction Type | Product Type |

|---|---|---|

| Acyl Chloride (R-COCl) | Acylation | N-Alkoxyamide |

| Isocyanate (R-NCO) | Addition | N-Alkoxyurea |

Orthogonal Reactivity and Selective Transformations in Complex Chemical Environments

The high chemoselectivity of the aminooxy group for carbonyls allows for orthogonal reactivity in the presence of other functional groups, including the primary hydroxyl group within the same molecule. researchgate.netnih.gov This means that the aminooxy group can be selectively reacted with an aldehyde or ketone without affecting the hydroxyl group, and vice versa. This orthogonality is crucial for the stepwise functionalization of this compound.

For instance, in a molecule containing both an aminooxy and a hydroxyl group, the aminooxy function can be selectively ligated to a carbonyl-containing substrate under mild aqueous conditions. The hydroxyl group remains available for subsequent modification, such as esterification or etherification, under different reaction conditions. This selective reactivity is a cornerstone of its utility in creating complex, multifunctional molecules. To achieve the reverse selectivity, the aminooxy group can be temporarily protected, for example, as a carbamate, allowing for reactions to be carried out at the hydroxyl group.

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group in this compound is situated on a neopentyl-like scaffold. This sterically hindered environment influences its reactivity, generally making reactions at this site slower compared to less hindered primary alcohols. quora.com

Esterification and Etherification Reactions for Structural Modification

The primary hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Due to the steric hindrance of the neopentyl group, these reactions may require more forcing conditions or specific catalysts compared to the esterification of unhindered primary alcohols. quora.comreddit.com Fischer esterification, using an acid catalyst and an excess of the carboxylic acid, is a common method. wikipedia-on-ipfs.org

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄), Heat | Ester |

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester |

| Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | Ester |

Etherification of the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. wikipedia-on-ipfs.org Given the steric hindrance, SN2 reactions at the carbon bearing the hydroxyl group are disfavored. Therefore, it is more common to convert the alcohol to a good leaving group and then react it with an alkoxide.

Oxidation Pathways and Functional Group Interconversions

The primary alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. brainly.comreddit.com The neopentyl structure does not prevent oxidation, as the carbon bearing the hydroxyl group has two hydrogens.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the corresponding aldehyde, 3-(aminooxy)-2,2-dimethylpropanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid, 3-(aminooxy)-2,2-dimethylpropanoic acid. reddit.comreddit.com Careful selection of the oxidant is crucial to avoid over-oxidation or side reactions, especially given the presence of the potentially sensitive aminooxy group.

| Oxidizing Agent | Product | Oxidation Level |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Partial |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Full |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Full |

Selective Functionalization Strategies for Polyfunctional Molecules

In a polyfunctional molecule like this compound, achieving chemoselectivity—the reaction of one functional group in the presence of the other—is paramount for its use as a synthetic building block. The primary challenge lies in the nucleophilic character of both the hydroxyl and the aminooxy groups. To address this, synthetic chemists employ the strategy of orthogonal protection, where each functional group is masked with a protecting group that can be removed under specific conditions without affecting the other. wikipedia.orgfiveable.me

The aminooxy group is typically protected as a carbamate, with the tert-butyloxycarbonyl (Boc) group being a common choice. The Boc group is stable under a wide range of reaction conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). researchgate.net The hydroxyl group, on the other hand, can be protected in various forms, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS) or a benzyl (B1604629) ether (-OBn). TBDMS ethers are typically cleaved by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF), while benzyl ethers are removed under reductive conditions, often through catalytic hydrogenolysis. bham.ac.uk

This orthogonal relationship allows for the selective deprotection and subsequent functionalization of either group. For instance, a Boc-protected aminooxy group remains intact while the hydroxyl group is modified, and conversely, a silyl-protected hydroxyl group is stable during the acidic removal of the Boc group. fiveable.mebham.ac.uk This strategic application of protecting groups enables precise control over the synthetic pathway, allowing for the stepwise construction of advanced molecular architectures.

Table 1: Orthogonal Protection Strategy for this compound

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|---|

| Aminooxy | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acid (e.g., TFA, HCl) | Silyl ethers, Benzyl ethers |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride (e.g., TBAF) | Boc, Cbz, Fmoc |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr), Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Boc, Silyl ethers |

Synthesis of Advanced Derivatives and Conjugates of this compound

The unique structural and chemical attributes of this compound make it an excellent starting point for the synthesis of advanced derivatives, including functional polymers, bioconjugation reagents, and structural analogues designed to explore new chemical possibilities.

Aminooxy-Functionalized Polymers and Materials

The incorporation of aminooxy groups into polymers imparts them with the ability to undergo chemoselective ligation, a powerful tool for creating functional materials and bioconjugates. One strategy to synthesize such polymers using this compound involves first protecting the aminooxy moiety (e.g., with a Boc group) and then modifying the hydroxyl group to install a polymerizable unit or a polymerization initiator.

For example, the hydroxyl group can be esterified with acryloyl chloride or methacryloyl chloride to create a monomer that can be copolymerized with other vinyl monomers. Alternatively, the hydroxyl group can be used to initiate ring-opening polymerization of cyclic esters like caprolactone.

A more advanced approach involves converting the hydroxyl group into an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. After polymerization, the Boc protecting group is removed under acidic conditions to expose the pendant aminooxy groups along the polymer chain, rendering them available for subsequent conjugation reactions.

Bioconjugation Reagents Derived from this compound for Chemical Biology Research

In chemical biology, the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond is a cornerstone of chemoselective ligation. Reagents derived from this compound can act as bifunctional linkers to connect different molecular entities. The hydroxyl group serves as a handle for attaching molecules of interest, such as fluorophores, affinity tags (like biotin), or crosslinkers, while the aminooxy group is reserved for conjugation to a biomolecule.

For instance, a bioconjugation reagent can be synthesized by first protecting the aminooxy group. The exposed hydroxyl group can then be activated, for example by converting it to a tosylate or mesylate, to facilitate nucleophilic substitution with a molecule containing a thiol or amine. Alternatively, the hydroxyl group can be reacted with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester of a fluorescent dye. Following the attachment of the desired payload, the aminooxy group is deprotected, yielding a functional reagent ready for conjugation to a protein or other biomolecule that has been engineered to contain a ketone or aldehyde group. nih.gov

Exploration of Structural Analogues and Isomers to Probe Chemical Space

The systematic exploration of structural analogues and isomers is a fundamental strategy in medicinal chemistry and materials science to fine-tune molecular properties. For this compound (molecular formula C₅H₁₃NO₂), several isomers can be envisioned that present the same functional groups in different spatial arrangements. savemyexams.com

Positional Isomers: The relative positions of the hydroxyl and aminooxy groups on the carbon backbone can be altered. For example, 2-(aminooxy)-2-methyl-1-propanol would place the aminooxy group on a tertiary carbon, potentially altering its reactivity due to steric hindrance.

Chain Isomers: The neopentyl (2,2-dimethylpropyl) skeleton can be rearranged to other five-carbon backbones. docbrown.info Isomers like 5-(aminooxy)-1-pentanol or 4-(aminooxy)-2-methyl-2-butanol would vary the distance and flexibility between the two functional groups, which can be critical in applications like linkers for bioconjugation.

Functional Group Isomers: While maintaining the same molecular formula, the atoms can be arranged into different functional groups. An example could be N-hydroxy-N-methyl-3-methoxy-1-propanamine.

Synthesizing and studying these analogues allow researchers to probe the "chemical space" around the parent molecule. This exploration can lead to the discovery of derivatives with optimized solubility, enhanced reaction kinetics, or improved stability, thereby expanding the utility of this class of bifunctional compounds.

Table 2: Examples of Structural Isomers of this compound (C₅H₁₃NO₂)

| Isomer Type | IUPAC Name | Carbon Skeleton | Key Structural Difference |

|---|---|---|---|

| Positional | 1-(Aminooxy)-2,2-dimethyl-2-propanol | 2,2-Dimethylpropane | Hydroxyl group on a tertiary carbon (C2) |

| Chain | 5-(Aminooxy)pentan-1-ol | Pentane (linear) | Unbranched C5 chain, maximizing distance between groups |

| Chain | 4-(Aminooxy)-2-methylbutan-1-ol | 2-Methylbutane | Branched C5 chain |

| Chain | 3-(Aminooxy)-3-methylbutan-1-ol | 3-Methylbutane | Aminooxy group on a tertiary carbon |

Mechanistic Studies and Biological Interactions Non Clinical Focus

Elucidation of Molecular Mechanisms of Action in Model Systems

No studies were identified that have investigated the molecular mechanism of action of 3-(Aminooxy)-2,2-dimethyl-1-propanol in any model system.

In Vitro Biochemical and Cellular Studies

There is no available data from in vitro studies for this compound.

No research could be located that describes the interaction of this compound with purified biomolecules such as proteins, enzymes, nucleic acids, or carbohydrates.

Information regarding the effects of this compound on cellular pathways, including metabolism, signaling, or proliferation in cell culture models, is not present in the current body of scientific literature.

There are no published studies on the cellular uptake, localization, or subcellular distribution of this compound.

In Vivo Pre-Clinical Models (Non-Human, Mechanistic Insights)

A review of preclinical research revealed no in vivo studies of this compound in any non-human model organisms.

There is no available information on the fundamental biological effects of this compound in model organisms such as bacteria, yeast, C. elegans, Drosophila, zebrafish, or rodents.

Investigation of Pharmacokinetic and Pharmacodynamic Principles in Animal Models (excluding human data)

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a compound are crucial for understanding its behavior in a biological system. While no specific animal data for this compound is available, studies on analogous structures, such as 3-pyridyloxypropanolamine derivatives, offer insights into the potential metabolic fate and biological effects of this class of molecules.

Pharmacokinetic studies in animal models, typically rodents (rats, mice) and canines, would aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. For instance, research on certain 3-pyridyloxypropanolamine agonists of the beta-3 adrenergic receptor has demonstrated good oral bioavailability in dogs. nih.gov For example, the compounds L-749,372 and L-750,355 showed oral bioavailability of 41% and 47%, respectively. nih.gov These studies often involve administering the compound through various routes (e.g., intravenous, oral) and subsequently measuring its concentration in plasma and various tissues over time. Such data allows for the calculation of key PK parameters.

Table 1: Illustrative Pharmacokinetic Parameters for Structurally Related Propanolamine Derivatives in Animal Models (Note: This data is for analogous compounds and not this compound)

| Compound | Animal Model | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |

| L-749,372 | Dog | Oral | N/A | N/A | N/A | 41 |

| L-750,355 | Dog | Oral | N/A | N/A | N/A | 47 |

Data sourced from studies on 3-pyridyloxypropanolamine derivatives. nih.gov

Pharmacodynamic studies would investigate the physiological and biochemical effects of this compound in animal models. These studies would aim to identify the compound's mechanism of action and its dose-response relationship. For the aforementioned 3-pyridyloxypropanolamine derivatives, pharmacodynamic assessments in rhesus monkeys focused on their ability to stimulate lipolysis, a key indicator of beta-3 adrenergic receptor activation. nih.gov

Computational Chemistry and Molecular Modeling Insights

In the absence of empirical data, computational methods serve as powerful tools to predict the behavior and interactions of molecules like this compound.

Structure-Activity Relationship (SAR) Derivation for Aminooxy Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For aminooxy derivatives, the aminooxy group itself is of significant interest. Replacing a primary amino group with an aminooxy moiety can increase the nucleophilicity of the molecule. iris-biotech.de This property is utilized in chemoselective reactions, such as the formation of stable oxime bonds with carbonyl compounds, which can be a strategy for creating libraries of compounds for SAR studies. iris-biotech.de

The biological activity of amino alcohol derivatives is often sensitive to the nature and position of various functional groups. For instance, in the context of aminoglycoside antibiotics, the number and location of amino and hydroxyl groups profoundly affect their ability to interact with bacterial ribosomes. nih.gov While structurally distinct from this compound, this highlights the general principle that modifications to such functional groups can drastically alter biological interactions.

A hypothetical SAR study of this compound derivatives might involve synthesizing analogues with modifications at key positions:

The Aminooxy Group: Altering the substitution on the oxygen or nitrogen could influence binding affinity and selectivity for a biological target.

The Dimethyl Group: The presence of the gem-dimethyl group on the C2 position likely imparts conformational rigidity. Exploring analogues with different alkyl substituents at this position could reveal the importance of this steric bulk for activity.

The Propanol Backbone: Varying the length of the carbon chain or the position of the hydroxyl and aminooxy groups would provide insights into the optimal spatial arrangement for biological activity.

Molecular Docking and Dynamics Simulations to Predict Interactions and Conformational Behavior

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (in this case, this compound) might bind to a protein target and its subsequent behavior. nih.govyoutube.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. nih.gov A hypothetical docking study of this compound would involve:

Identifying a potential protein target.

Generating a 3D model of both the compound and the protein's binding site.

Using a scoring function to evaluate and rank the most likely binding poses.

The results would predict potential interactions, such as hydrogen bonds that could form between the aminooxy or hydroxyl groups of the compound and amino acid residues in the protein's active site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the movement of atoms and molecules over time, offering a more dynamic picture of the ligand-receptor interaction. youtube.com An MD simulation of a this compound-protein complex could:

Assess the stability of the binding pose predicted by molecular docking.

Reveal conformational changes in the protein or the ligand upon binding.

Calculate the binding free energy, providing a more quantitative measure of binding affinity.

These computational approaches are invaluable for generating hypotheses about the molecular targets and mechanisms of action for novel compounds like this compound, guiding further experimental investigation.

Advanced Analytical and Spectroscopic Characterization of 3 Aminooxy 2,2 Dimethyl 1 Propanol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-(Aminooxy)-2,2-dimethyl-1-propanol. Each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR)

NMR spectroscopy would be the primary tool for elucidating the precise structure of this compound.

¹H NMR: Proton NMR would be expected to reveal distinct signals corresponding to the different proton environments in the molecule. Key expected signals would include those for the two methyl groups, the methylene (B1212753) protons adjacent to the hydroxyl and aminooxy groups, the hydroxyl proton, and the protons of the aminooxy group. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would be critical for assignment. For instance, the gem-dimethyl groups would likely appear as a singlet, while the methylene protons would exhibit splitting depending on their coupling with neighboring protons.

¹³C NMR: Carbon-13 NMR would provide information on the carbon skeleton. Distinct peaks would be expected for the quaternary carbon, the two equivalent methyl carbons, the methylene carbon bearing the hydroxyl group, and the methylene carbon attached to the aminooxy group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would offer direct information about the electronic environment of the nitrogen atom in the aminooxy group.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Singlet | 6H | C(CH₃)₂ |

| Value | Singlet | 2H | CH₂ONH₂ |

| Value | Singlet | 2H | CH₂OH |

| Value | Broad Singlet | 1H | OH |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Value | C(CH₃)₂ |

| Value | C(CH₃)₂ |

| Value | CH₂ONH₂ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Purity Determination

HRMS would be employed to determine the exact molecular weight of this compound, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) or chemical ionization (CI) would likely be used to generate the protonated molecule [M+H]⁺. The high-resolution measurement would provide a mass accurate to several decimal places, allowing for the calculation of a unique molecular formula and distinguishing it from other potential isomers. The fragmentation pattern observed in the mass spectrum could also offer further structural clues.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. N-H stretching vibrations of the aminooxy group would also be expected in a similar region. A C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region. C-H stretching and bending vibrations from the methyl and methylene groups would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While O-H and N-H stretches are often weak in Raman, the C-C and C-H vibrations of the neopentyl backbone would be expected to give strong signals.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 | O-H Stretch | Alcohol |

| 3100-3500 | N-H Stretch | Aminooxy |

| 2850-3000 | C-H Stretch | Alkane |

| 1000-1200 | C-O Stretch | Alcohol |

UV-Vis Spectroscopy in Solution-Phase Studies and Quantification

UV-Vis spectroscopy is used to study electronic transitions within a molecule. As this compound lacks significant chromophores that absorb in the ultraviolet-visible range, it would be expected to have minimal to no absorption above 200 nm. However, this technique could be useful for quantification if the compound is derivatized with a UV-active tag.

Chromatographic Methods for Separation, Purity Assessment, and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, MS, ELSD)

HPLC is a powerful technique for the analysis of non-volatile compounds like this compound.

Methodology: A reversed-phase HPLC method, likely using a C18 column, would be a common approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with additives to improve peak shape.

Detection Methods:

UV Detection: As the compound itself lacks a strong chromophore, direct UV detection would be challenging unless performed at very low wavelengths (around 200 nm). Derivatization with a UV-active reagent would be a more sensitive approach for quantification.

Mass Spectrometry (MS) Detection: HPLC coupled with a mass spectrometer (LC-MS) would be a highly specific and sensitive method for both identification and quantification. The mass detector could confirm the molecular weight of the eluting peak corresponding to the compound.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It would be a suitable technique for detecting and quantifying this compound without the need for derivatization.

Table 4: General HPLC Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient or isocratic elution with Water and Acetonitrile/Methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | MS, ELSD, or UV (with derivatization) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is challenging due to its high polarity and low volatility, stemming from the presence of hydroxyl (-OH) and aminooxy (-ONH₂) functional groups. These groups tend to cause poor peak shape and strong adsorption to conventional GC columns. sigmaaldrich.comcore.ac.uk Therefore, derivatization is an essential step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com

Silylation is a widely employed derivatization technique for compounds containing active hydrogens, such as alcohols and amines. sigmaaldrich.comunina.it Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the -OH and -ONH₂ groups to replace the active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. usra.edu This process significantly reduces the polarity and increases the volatility of the molecule, allowing for excellent separation and detection by GC, often coupled with mass spectrometry (GC-MS) for definitive identification. unina.itnih.gov

The derivatization reaction proceeds as follows:

this compound + MTBSTFA → Tris(TBDMS)-derivative

The resulting derivative can be readily analyzed on a low-to-mid polarity capillary column, such as a 5% phenyl methylpolysiloxane column. The analysis would provide a sharp, symmetrical peak, allowing for accurate quantification and identification based on its retention time and mass spectrum.

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (1 mL/min) |

| Oven Program | Initial 70 °C (1 min), ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Expected Retention Time (Derivative) | ~15-17 minutes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary purity assessment. nih.govimsa.edu For a polar molecule like this compound, normal-phase TLC on silica (B1680970) gel plates is a suitable method. The choice of the mobile phase (eluent) is critical for achieving good separation between the starting materials, the product, and any potential byproducts.

Given the compound's polarity, a polar solvent system is required. Mixtures of a moderately polar solvent with a more polar solvent and often an acid or base modifier are common. For amino alcohols, systems containing n-butanol, acetic acid, and water are frequently effective. researchgate.net The components of the reaction mixture are separated based on their differential affinity for the stationary phase (silica gel) and solubility in the mobile phase. The more polar compounds will have a stronger interaction with the silica gel and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Visualization of the spots on the TLC plate can be achieved using a variety of methods. As the target compound contains a primary amino group (within the aminooxy moiety), a ninhydrin (B49086) stain is highly effective, typically producing a characteristic colored spot upon heating. Other general stains like potassium permanganate (B83412) or iodine vapor can also be used.

| Compound | Solvent System A (n-Butanol:Acetic Acid:Water 4:1:1) - Predicted Rf | Solvent System B (Ethyl Acetate (B1210297):Methanol 9:1) - Predicted Rf | Visualization Method |

|---|---|---|---|

| Starting Material (e.g., a protected precursor) | 0.75 | 0.85 | UV light (if chromophore present), KMnO₄ |

| This compound | 0.40 | 0.25 | Ninhydrin stain (purple/blue spot), KMnO₄ |

| Byproduct (e.g., dimer) | 0.20 | 0.10 | Ninhydrin stain, KMnO₄ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. nih.govwikipedia.org Obtaining a single crystal of this compound of suitable quality would provide a wealth of structural information at the atomic level. This technique is unparalleled in its ability to elucidate bond lengths, bond angles, and torsional angles, providing an exact conformation of the molecule in the solid state. uq.edu.au

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds. For this compound, hydrogen bonding involving the hydroxyl and aminooxy groups would be expected to play a dominant role in the crystal lattice formation. A successful crystallographic analysis would yield a detailed electron density map and a refined structural model. nih.gov While a specific crystal structure for this exact molecule is not publicly available, the expected parameters from such an analysis can be tabulated based on typical values for small organic molecules.

| Crystallographic Parameter | Typical Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise values in Å and degrees |

| Resolution | < 1.0 Å for small molecules |

| R-factor | < 0.05 for a well-refined structure |

| Key Structural Data | C-C, C-O, O-N bond lengths; C-O-H, C-O-N bond angles; hydrogen bond network |

Advanced Biophysical Techniques for Studying Molecular Interactions

The presence of the aminooxy group makes this compound a valuable tool for bioconjugation, as it can readily and chemoselectively react with aldehydes and ketones (e.g., on proteins or other biomolecules) to form stable oxime linkages. louisville.edu Advanced biophysical techniques are essential for quantifying the binding kinetics and thermodynamics of such interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for monitoring molecular interactions in real-time. labmanager.comnih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing this compound (or a derivative) is then flowed over the surface. The binding between the small molecule and the immobilized protein causes a change in the refractive index at the sensor surface, which is measured and plotted as a sensorgram. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ). nicoyalife.com

Isothermal Titration Calorimetry (ITC) is a solution-based technique that directly measures the heat released or absorbed during a binding event. nicoyalife.combiorxiv.org In an ITC experiment, a solution of the small molecule is titrated into a sample cell containing the target protein. The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Kₐ), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n). nicoyalife.com This provides a complete thermodynamic profile of the binding event.

| Technique | Parameter Measured | Typical Information Obtained |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Association Rate (kₐ) | 10³ - 10⁷ M⁻¹s⁻¹ |

| Dissociation Rate (kₔ) | 10⁻¹ - 10⁻⁵ s⁻¹ | |

| Dissociation Constant (Kₗ) | nM to µM range | |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | e.g., 1:1, 2:1 |

| Binding Constant (Kₐ) | 10³ - 10⁸ M⁻¹ | |

| Enthalpy (ΔH) | kcal/mol | |

| Entropy (ΔS) | cal/mol·K |

Methodologies for Quality Control and Impurity Profiling in Research-Grade Synthesis

Ensuring the purity of a research-grade chemical like this compound is critical for the reliability and reproducibility of experimental results. A comprehensive quality control (QC) strategy involves using orthogonal analytical techniques to identify and quantify any impurities. nih.gov Impurities can originate from starting materials, side reactions during synthesis (e.g., dimerization), or degradation upon storage. emerypharma.com

High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is a cornerstone technique for impurity profiling. chemass.si Reversed-phase HPLC can separate the target compound from less polar and some more polar impurities. Due to the lack of a strong UV chromophore in the molecule, detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or mass spectrometry are necessary for accurate quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product. It is also a powerful tool for identifying and quantifying impurities, especially if they are present at levels above 1%. Quantitative NMR (qNMR) can be used for an accurate purity assessment against a certified reference standard.

Gas Chromatography (after derivatization as described in 5.2.2) can be used to detect volatile impurities, while Karl Fischer titration is the standard method for determining water content. bachem.com

| Potential Impurity | Origin | Primary Analytical Method | Typical Acceptance Criterion (Research Grade) |

|---|---|---|---|

| Unreacted Starting Materials | Incomplete reaction | HPLC-MS, GC-MS | < 0.5% |

| Dimer or Oligomers | Side reaction | HPLC-MS, ¹H NMR | < 1.0% |

| Residual Solvents | Synthesis/Purification | Headspace GC-MS | < 0.5% |

| Water | Ambient moisture | Karl Fischer Titration | < 1.0% |

| Overall Purity | - | HPLC-CAD/MS, qNMR | > 95% |

Emerging Research Applications and Future Trajectories of 3 Aminooxy 2,2 Dimethyl 1 Propanol

Role in the Development of Chemical Probes for Biological Systems

The aminooxy group is a powerful functional handle for the construction of chemical probes designed to investigate complex biological systems. Its utility lies in its ability to chemoselectively react with aldehyde and ketone groups to form stable oxime linkages. louisville.edu This reaction, known as oxime ligation, is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native biochemical processes.

3-(Aminooxy)-2,2-dimethyl-1-propanol can serve as a foundational scaffold for creating probes to detect and quantify carbonyl compounds in biological samples. Oxidative stress, for instance, leads to the generation of reactive carbonyl species on proteins and lipids, and probes derived from this compound could be used to tag these modified biomolecules. By attaching a reporter molecule—such as a fluorophore or a biotin (B1667282) tag—to the hydroxyl end of this compound, researchers can create a targeted probe. This probe can then selectively bind to carbonylated proteins, which can be subsequently detected and analyzed using techniques like fluorescence microscopy or Western blotting. researchgate.net

Table 1: Components of a Chemical Probe Based on this compound

| Probe Component | Function | Example Moiety |

| Reactive Group | Covalently binds to the target (aldehyde/ketone). | Aminooxy (-ONH₂) |

| Scaffold | Provides structural framework and influences properties. | 2,2-dimethyl-1-propanol |

| Reporter Tag | Enables detection and visualization. | Fluorophore, Biotin |

| Linker (optional) | Connects the scaffold to the reporter tag. | Polyethylene (B3416737) glycol (PEG) |

Contributions to Advanced Bioconjugation and Ligation Chemistry Beyond Traditional Methods

Bioconjugation, the process of linking molecules to biomolecules like proteins or nucleic acids, is essential for developing therapeutics, diagnostics, and research tools. Oxime ligation has emerged as a superior alternative to more traditional methods, such as those targeting amine or thiol groups, which can be less selective and yield less stable products. The reaction between an aminooxy group and a carbonyl is highly chemoselective and forms an oxime bond that is significantly more stable towards hydrolysis than the imine (Schiff base) bonds formed from simple amines. iris-biotech.denih.gov

The aminooxy group of this compound exhibits enhanced nucleophilicity due to the "alpha effect"—the presence of an adjacent heteroatom with lone pair electrons. nih.govacs.org This intrinsic reactivity allows the ligation to proceed rapidly under mild, physiological conditions (e.g., neutral pH, aqueous solution), which is crucial for preserving the structure and function of sensitive biomolecules. nih.govunivie.ac.at The reaction can be further accelerated by catalysts like aniline (B41778). nih.gov Therefore, this compound represents a valuable reagent for advanced bioconjugation strategies, enabling the precise and stable attachment of small molecules, polymers, or labels to specifically engineered sites on biologics. nih.govmdpi.com

Potential in Material Science and Polymer Chemistry, including Functionalized Surfaces and Hydrogels

In material science, the functionalization of surfaces and the creation of advanced polymers like hydrogels are areas of intense research. The specific and robust nature of oxime ligation makes it an ideal tool for these applications. Surfaces (e.g., glass, gold nanoparticles, or polymer beads) can be pre-functionalized with aldehyde or ketone groups. Subsequent exposure to this compound allows for the covalent attachment of this molecule, thereby modifying the surface properties. louisville.edu The terminal hydroxyl group remains available for further derivatization, enabling the creation of complex, layered functional surfaces.

This chemistry is also highly applicable to the formation of hydrogels, which are cross-linked polymer networks that can absorb large amounts of water. By using polymers bearing multiple aldehyde groups and a cross-linker with at least two aminooxy groups, a stable hydrogel can be formed via oxime ligation. univie.ac.at this compound could be used to functionalize polymer backbones, introducing both the aminooxy handle for cross-linking and the hydroxyl group to tune the hydrophilicity and other physical properties of the resulting material.

Application in Novel Synthetic Methodologies as a Key Building Block or Reagent

Beyond its role in bioconjugation, this compound is a versatile building block in organic synthesis. Its bifunctional nature allows it to be incorporated into more complex molecular architectures. The aminooxy group can be used for a chemoselective coupling to a carbonyl-containing molecule, while the primary alcohol can undergo a wide range of classic transformations, such as esterification, etherification, or oxidation.

This orthogonality allows for stepwise synthetic strategies where different parts of a target molecule can be assembled without the need for complex protecting group manipulations. For example, the aminooxy group can be reacted with an aldehyde to form a stable oxime, and the hydroxyl group on the other end of the molecule can then be used to attach it to another scaffold, such as an amino acid or a larger polymer, through an ester linkage. researchgate.net This modular approach is a hallmark of modern synthetic strategies like diversity-oriented synthesis, which aims to rapidly generate libraries of complex molecules. nih.gov

Theoretical and Computational Explorations of Novel Reactivity, Catalytic Applications, and Potential Mechanisms

The reactivity of the aminooxy group is a subject of significant theoretical interest. The enhanced nucleophilicity compared to a corresponding amine (the alpha effect) is a well-documented but complex phenomenon. acs.org Computational chemistry provides a powerful tool to explore the underlying electronic factors responsible for this effect. Theoretical studies can model the reaction mechanism of oxime ligation, calculating the energy profiles of transition states and intermediates for the reaction of this compound with various aldehydes and ketones.

Such studies can elucidate the role of catalysts like aniline and predict how the steric bulk of the 2,2-dimethyl groups might influence reaction kinetics and the equilibrium position of the reaction. nih.gov Furthermore, computational models could explore the conformational preferences of the resulting oxime products and predict their stability. These theoretical insights are crucial for optimizing reaction conditions and for designing new aminooxy-containing reagents with tailored reactivity for specific applications.

Development of Innovative Analytical Assays Utilizing the Compound's Unique Reactivity Profile in Research Settings

The unique reactivity of the aminooxy group has been harnessed to develop novel analytical assays. One such technique is "Oxime blotting," an adaptation of Western blotting for the specific detection of carbonylated proteins. researchgate.net In this method, proteins from a biological sample are separated by gel electrophoresis and transferred to a membrane. The membrane is then treated with an aminooxy-functionalized probe (e.g., biotin-aminooxy). The probe reacts specifically with any carbonylated proteins, which are then detected using an avidin-enzyme conjugate.

A probe synthesized from this compound by attaching biotin to its hydroxyl group could be employed in such assays. The specific and stable nature of the oxime bond ensures low background signal and high sensitivity. Similarly, aminooxy reagents are used for the derivatization of carbonyl-containing metabolites in samples for analysis by gas chromatography-mass spectrometry (GC-MS), improving their volatility and detection. louisville.edu The development of such assays is critical for diagnostics and for studying the role of oxidative stress in disease.

Table 2: Comparison of Ligation Chemistries

| Feature | Oxime Ligation (Aminooxy + Aldehyde) | Hydrazone Ligation (Hydrazine + Aldehyde) | Thiol-Maleimide Ligation |

| Bond Stability | High hydrolytic stability | Less stable, reversible | Stable thioether bond |

| Chemoselectivity | Excellent | Good, can cross-react | Excellent |

| Reaction pH | Mildly acidic to neutral (pH 4.5-7) | Mildly acidic (pH 4.5-5.5) | Neutral (pH 6.5-7.5) |

| Bioorthogonality | Yes | Yes | Yes, but maleimides can react with other nucleophiles |

| Catalysis | Often catalyzed by aniline | Often catalyzed by aniline | Not required |

Q & A

Q. What are the primary synthetic routes for 3-(Aminooxy)-2,2-dimethyl-1-propanol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via hydroxylamine derivatives reacting with tertiary alcohols. For example, 3-amino-2,2-dimethyl-1-propanol (a precursor) undergoes oxidation using NaIO₄ in a CCl₄/acetonitrile/water solvent system to yield intermediates with aminooxy groups . Key factors include pH control (acidic conditions for hydroxylamine activation) and temperature (room temperature to 50°C). Yield optimization requires inert atmospheres (N₂/Ar) to prevent side reactions. Purification often involves column chromatography or recrystallization .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the aminooxy (-ONH₂) and tertiary alcohol groups. The dimethyl groups appear as singlets (δ ~1.2 ppm for CH₃), while the aminooxy proton resonates at δ ~5.5 ppm (broad) .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1050–1100 cm⁻¹ (C-O stretch) are diagnostic .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular formula (C₅H₁₃NO₂, m/z 131.1) .

Q. How does steric hindrance from the 2,2-dimethyl group affect reactivity in nucleophilic substitutions?

The bulky dimethyl groups limit accessibility to the aminooxy moiety, reducing reaction rates in SN2 mechanisms. This steric protection enhances selectivity in reactions requiring mild nucleophiles (e.g., thiols or amines), favoring SN1 pathways in polar protic solvents (e.g., MeOH/H₂O) .

Advanced Research Questions

Q. What strategies achieve diastereoselectivity in derivatives of this compound?

Chiral auxiliaries or catalysts (e.g., Rh₂(OAc)₄) enable stereochemical control. For example, rhodium-catalyzed C–H insertion reactions (as seen in analogous systems) yield >10:1 diastereoselectivity by stabilizing transition states through π-π interactions . Solvent polarity (e.g., THF vs. DCM) and temperature (-20°C to 25°C) further modulate selectivity .

Q. How does the aminooxy group participate in enzyme inhibition studies?

The aminooxy (-ONH₂) group mimics carbonyl intermediates in enzymatic reactions, forming stable Schiff bases with pyridoxal phosphate (PLP)-dependent enzymes. For instance, it inhibits transaminases by trapping the PLP cofactor, enabling mechanistic studies of enzyme-substrate interactions . Competitive inhibition assays (IC₅₀ determination) require kinetic monitoring via UV-Vis spectroscopy (λ = 340 nm for PLP adducts) .

Q. What are the challenges in scaling up the synthesis of this compound for high-throughput applications?

Scalability issues include:

- Oxidative Stability : The aminooxy group is prone to oxidation; thus, NaIO₄ must be added incrementally under strict temperature control (0–5°C) .

- Purification : Continuous flow reactors improve efficiency by reducing solvent use and enabling real-time monitoring of intermediates .

- Byproduct Management : Side products (e.g., nitroso compounds) require quenching with NaHSO₃ or activated charcoal filtration .

Q. How do computational methods aid in predicting the reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks, predicting regioselectivity in reactions with electrophiles. Molecular docking simulations (AutoDock Vina) assess binding affinities to biological targets, such as enzyme active sites, guiding rational design of inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.